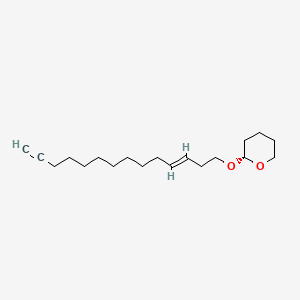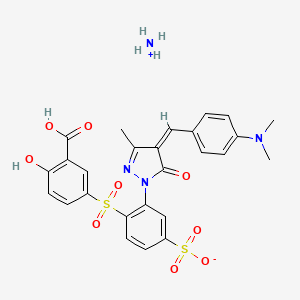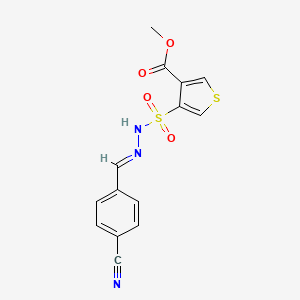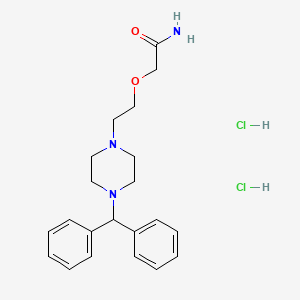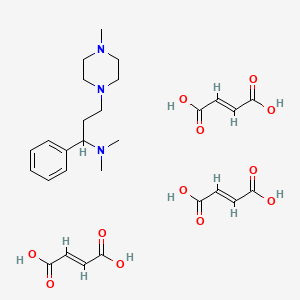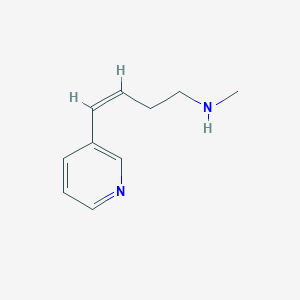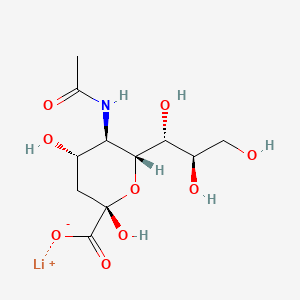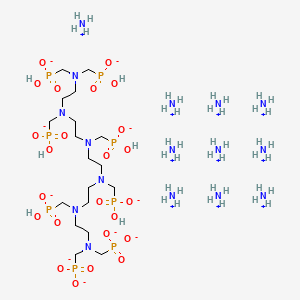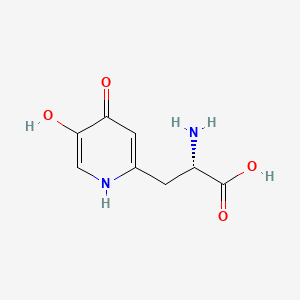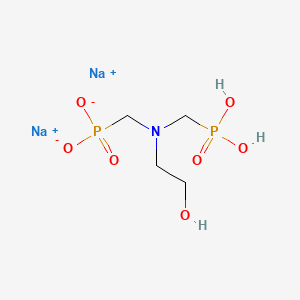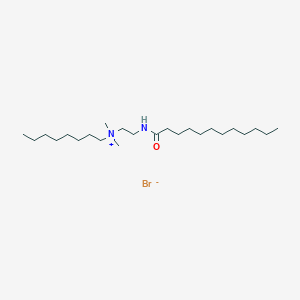
N-(2-(Dodecanoylamino)ethyl)dimethyloctylammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Dodecanoylamino)ethyl)dimethyloctylammonium bromide is a cationic surfactant belonging to the class of quaternary ammonium compounds. These compounds are known for their surface-active properties, making them useful in various industrial and scientific applications. The compound has a molecular formula of C30H63BrN2O and a molecular weight of 547.753 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dodecanoylamino)ethyl)dimethyloctylammonium bromide typically involves the reaction of N,N-dimethyl octylamine with dodecanoyl chloride to form N-(2-(Dodecanoylamino)ethyl)dimethyloctylamine. This intermediate is then quaternized with methyl bromide to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(2-(Dodecanoylamino)ethyl)dimethyloctylammonium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or halides.
Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate.
Reduction Reactions: Often involve reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield N-(2-(Dodecanoylamino)ethyl)dimethylamine .
Scientific Research Applications
N-(2-(Dodecanoylamino)ethyl)dimethyloctylammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to improve cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the formulation of detergents, emulsifiers, and disinfectants.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better interaction between molecules. In biological systems, it can disrupt cell membranes, leading to increased permeability. The quaternary ammonium group interacts with negatively charged surfaces, enhancing its effectiveness as a disinfectant .
Comparison with Similar Compounds
Similar Compounds
- Dimethylditetradecylammonium bromide
- Dimethyldioctadecylammonium bromide
- Didecyldimethylammonium chloride
Uniqueness
N-(2-(Dodecanoylamino)ethyl)dimethyloctylammonium bromide is unique due to its specific combination of a long hydrophobic tail and a quaternary ammonium head. This structure provides it with superior surface-active properties compared to other similar compounds, making it more effective in applications requiring strong surfactants .
Properties
CAS No. |
114622-56-9 |
|---|---|
Molecular Formula |
C24H51BrN2O |
Molecular Weight |
463.6 g/mol |
IUPAC Name |
2-(dodecanoylamino)ethyl-dimethyl-octylazanium;bromide |
InChI |
InChI=1S/C24H50N2O.BrH/c1-5-7-9-11-13-14-15-16-18-20-24(27)25-21-23-26(3,4)22-19-17-12-10-8-6-2;/h5-23H2,1-4H3;1H |
InChI Key |
FNJYNBZZODCWLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCC[N+](C)(C)CCCCCCCC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



